molecular formula C4H4N4O3S B589823 6-Amino-5-nitro-2-thio-uracil-13C2,15N CAS No. 1330266-31-3

6-Amino-5-nitro-2-thio-uracil-13C2,15N

Cat. No.: B589823
CAS No.: 1330266-31-3
M. Wt: 191.139
InChI Key: PSGCAERCCYCCTM-ZVGCZHATSA-N
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Description

6-Amino-5-nitro-2-thio-uracil-13C2,15N is a labeled analogue of 6-Amino-5-nitro-2-thio-uracil, which is an intermediate in the synthesis of hypoxanthine. This compound is particularly useful in various scientific research fields due to its stable isotope labeling, which allows for detailed studies in metabolic pathways, chemical reactions, and molecular interactions.

Mechanism of Action

Target of Action

It is known that this compound is an intermediate of hypoxanthine .

Biochemical Pathways

It is known that this compound is involved in the metabolic pathways of hypoxanthine . The downstream effects of these pathways are yet to be fully understood.

Pharmacokinetics

It is soluble in aqueous sodium hydroxide , which may influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Amino-5-nitro-2-thio-uracil-13C2,15N. For instance, stable isotope-labeled compounds like this are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-nitro-2-thio-uracil-13C2,15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the molecular structure of 6-Amino-5-nitro-2-thio-uracil. This process can be achieved through several steps:

    Amination: The addition of an amino group (-NH2) to the nitrated uracil.

    Thionation: The replacement of an oxygen atom with a sulfur atom to form the thio-uracil structure.

    Isotope Labeling: Incorporation of 13C and 15N isotopes during the synthesis to achieve the labeled compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process is designed to be scalable, allowing for the production of the compound in kilogram to metric ton quantities.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-nitro-2-thio-uracil-13C2,15N undergoes various chemical reactions, including:

    Oxidation: Conversion of the thio group to a sulfoxide or sulfone.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 6-Amino-5-amino-2-thio-uracil.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

6-Amino-5-nitro-2-thio-uracil-13C2,15N is used extensively in scientific research due to its stable isotope labeling:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme interactions.

    Medicine: Utilized in drug development and pharmacokinetics to study the absorption, distribution, metabolism, and excretion of pharmaceuticals.

    Industry: Applied in environmental studies to track the fate of pollutants and in clinical diagnostics for imaging and diagnostic purposes

Comparison with Similar Compounds

Similar Compounds

    6-Amino-5-nitro-2-thio-uracil: The unlabeled analogue, used in similar applications but without the benefits of stable isotope labeling.

    5-Nitro-2-thio-uracil: Lacks the amino group, used in different biochemical studies.

    6-Amino-2-thio-uracil: Lacks the nitro group, used in nucleotide metabolism studies.

Uniqueness

6-Amino-5-nitro-2-thio-uracil-13C2,15N is unique due to its stable isotope labeling, which provides enhanced sensitivity and specificity in analytical techniques such as NMR and mass spectrometry. This allows for more precise and accurate studies in various scientific fields.

Properties

IUPAC Name

6-amino-5-[oxido(oxo)(15N)(15N)azaniumyl]-2-sulfanylidene-(5,6-13C2)1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O3S/c5-2-1(8(10)11)3(9)7-4(12)6-2/h(H4,5,6,7,9,12)/i1+1,2+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGCAERCCYCCTM-ZVGCZHATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=S)NC1=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=O)[13C](=[13C](NC(=S)N1)N)[15N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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